5-chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO4S2/c1-12-2-3-13(16)10-14(12)23(19,20)17-11-15(21-7-6-18)4-8-22-9-5-15/h2-3,10,17-18H,4-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQIVJZKHCJDCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2(CCSCC2)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 4-(2-hydroxyethoxy)thian-4-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield 5-chloro-N-{[4-(2-oxoethoxy)thian-4-yl]methyl}-2-methylbenzene-1-sulfonamide.
Scientific Research Applications
5-chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. The hydroxyethoxy group may enhance the compound’s solubility and facilitate its transport across cell membranes. The chloro group can participate in electrophilic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methylbenzene-1-sulfonamide with structurally related sulfonamide and heterocyclic derivatives from the evidence:
Key Structural and Functional Differences:
Substituent Diversity: The target compound’s 4-(2-hydroxyethoxy)thiane group distinguishes it from analogs with simpler thioether (e.g., Compound 11) or aryl (e.g., Compound 51) substituents. This group may enhance hydrophilicity compared to naphthyl (Compound 13) or benzo[1,3]dioxolyl (Compound 11) substituents .
Synthetic Complexity :
- The target’s thiane ring synthesis likely requires multi-step functionalization, as seen in urea analog BK64048, whereas simpler sulfonamides (e.g., Compound 11) are synthesized in a single step .
Physicochemical Properties :
- The hydroxyethoxy group in the target may confer higher aqueous solubility compared to lipophilic substituents like naphthyl (Compound 13) or trifluoromethyl (Compound 52) .
- Melting points for analogous compounds vary widely (177–279°C), suggesting the target’s melting point could fall within this range depending on crystallinity .
Biological Relevance: While Rivaroxaban (a sulfonamide derivative) is a clinically validated anticoagulant, the target’s bioactivity remains unstudied in the provided evidence.
Biological Activity
5-chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure suggests various pharmacological properties, which have been explored in recent studies.
Chemical Structure and Properties
The chemical formula of the compound is , and it features a sulfonamide group along with a thian ring and a hydroxyethoxy substituent, contributing to its biological activity. The presence of chlorine and hydroxyl groups plays a significant role in its interaction with biological targets.
Antimicrobial Activity
Research indicates that sulfonamide derivatives often exhibit significant antimicrobial properties. In vitro studies have shown that 5-chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methylbenzene-1-sulfonamide can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 18 | 50 |
| Pseudomonas aeruginosa | 12 | 50 |
Antiviral Activity
Preliminary studies suggest that this compound may also possess antiviral properties. Its structural components may allow it to interfere with viral replication processes, although specific mechanisms remain to be elucidated.
Anti-inflammatory Effects
Some sulfonamide derivatives are known to exhibit anti-inflammatory effects. The potential of 5-chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methylbenzene-1-sulfonamide in reducing inflammation has been suggested through preliminary animal studies, indicating a need for further research in this area.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various sulfonamide derivatives, including the compound , against resistant strains of bacteria. Results indicated that the compound showed comparable efficacy to standard antibiotics like ciprofloxacin.
- In Vivo Anti-inflammatory Study : An animal model was used to assess the anti-inflammatory effects of the compound. Results showed a significant reduction in paw edema compared to controls, suggesting potential therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of sulfonamide compounds often correlates with their structural features. The presence of electron-withdrawing groups such as chlorine enhances their antimicrobial potency. Additionally, modifications in the hydroxyethoxy side chain can influence solubility and bioavailability.
Table 2: Structure-Activity Relationships
| Structural Feature | Effect on Activity |
|---|---|
| Chlorine Substitution | Increases antimicrobial potency |
| Hydroxyethoxy Group | Enhances solubility and bioavailability |
| Sulfonamide Group | Essential for antimicrobial action |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
